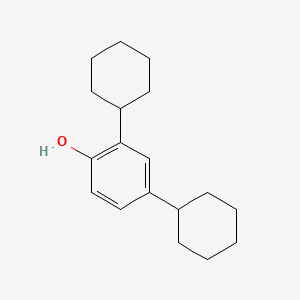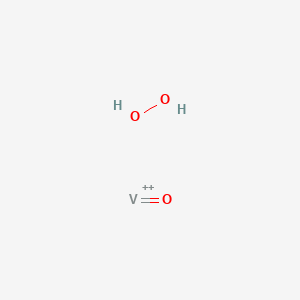
Acetic acid;penta-2,4-dien-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;penta-2,4-dien-1-ol is a compound with the molecular formula C₇H₁₂O₃ It is a combination of acetic acid and penta-2,4-dien-1-ol, which is a type of dienol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;penta-2,4-dien-1-ol can be achieved through several methods. One common approach involves the reaction of penta-2,4-dien-1-ol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction typically occurs at room temperature and yields the desired compound in good purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;penta-2,4-dien-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used
Applications De Recherche Scientifique
Acetic acid;penta-2,4-dien-1-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules through reactions like the Diels-Alder reaction.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of infections and inflammation.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals
Mécanisme D'action
The mechanism of action of acetic acid;penta-2,4-dien-1-ol involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory effects are believed to be mediated through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which plays a key role in the inflammatory response. The compound may also interact with other enzymes and receptors, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Penta-2,4-dien-1-ol: A similar compound with a slightly different structure, known for its use in organic synthesis.
Acetic acid: A simple carboxylic acid with widespread applications in industry and research.
Hexa-2,4-dien-1-ol: Another dienol with similar chemical properties and applications.
Uniqueness
Acetic acid;penta-2,4-dien-1-ol is unique due to its combination of acetic acid and penta-2,4-dien-1-ol, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the study of biological activities .
Propriétés
Numéro CAS |
24673-22-1 |
|---|---|
Formule moléculaire |
C7H12O3 |
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
acetic acid;penta-2,4-dien-1-ol |
InChI |
InChI=1S/C5H8O.C2H4O2/c1-2-3-4-5-6;1-2(3)4/h2-4,6H,1,5H2;1H3,(H,3,4) |
Clé InChI |
RKQAYORUEMFRDC-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)O.C=CC=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


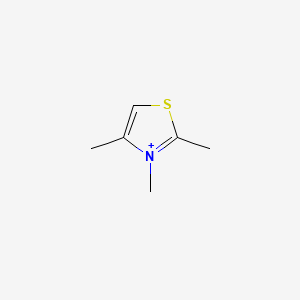

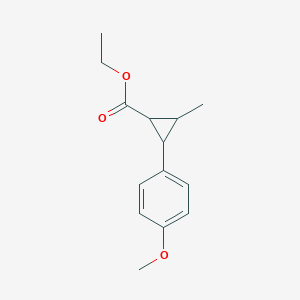

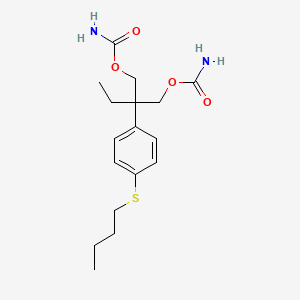

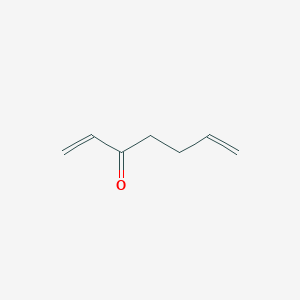
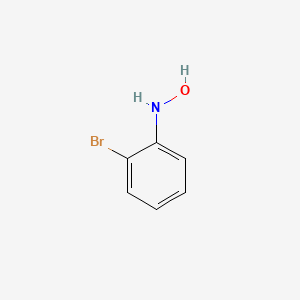
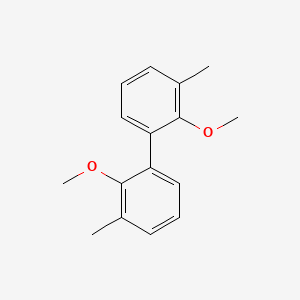
![7-tert-Butylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14690768.png)
![4-Anilino-2-methoxybenzenediazonium; 1-(methoxymethyl)-4-[4-(methoxymethyl)phenoxy]benzene; 2,4,6-trimethylbenzenesulfonic acid](/img/structure/B14690772.png)
![[(E)-(Quinolin-8-yl)diazenyl][2-(quinolin-8-yl)hydrazinylidene]acetonitrile](/img/structure/B14690778.png)
